molecular formula C13H21NO4 B15374255 1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate CAS No. 187753-27-1

1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate

Cat. No.: B15374255
CAS No.: 187753-27-1
M. Wt: 255.31 g/mol
InChI Key: JJELRXGKJHDRGT-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate is a bicyclic dicarboxylate derivative featuring a piperidine backbone substituted with a methylene group at the 4-position. The tert-butyl and methyl ester groups at the 1- and 2-positions, respectively, enhance steric protection and modulate reactivity. This compound is structurally poised for applications in medicinal chemistry, particularly as a precursor for functionalized piperidines, which are common motifs in bioactive molecules .

Properties

CAS No.

187753-27-1

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-methylidenepiperidine-1,2-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-9-6-7-14(10(8-9)11(15)17-5)12(16)18-13(2,3)4/h10H,1,6-8H2,2-5H3

InChI Key

JJELRXGKJHDRGT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C)CC1C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, physical properties, and applications:

Compound Name Substituents/Ring Type Key Properties/Data Applications/Reactivity Reference(s)
1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate Piperidine, 4-methylene Limited direct data; inferred stability from tert-butyl/methyl ester protection. Likely liquid (analogous to pyrrolidine oils in ). Potential precursor for Michael additions or cycloadditions at the methylene group.
1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (NHP) Pyrrolidine, 4-hydroxyl White solid; crystallized via slow evaporation. Studied via DFT, molecular docking, and IR/NMR. Chiral building block for drug synthesis; hydroxyl enables hydrogen bonding.
1-(tert-Butyl) 2-methyl 2-(5-azidopentyl)pyrrolidine-1,2-dicarboxylate Pyrrolidine, 5-azidopentyl Pale-yellow oil; IR: 2093 cm⁻¹ (azide); HRMS: [M+H]+ 341.2183. Used without purification due to rotamer mixtures. Click chemistry precursor (e.g., CuAAC reactions).
(2R,4S)-1-tert-Butyl 2-methyl 4-hydroxypiperidine-1,2-dicarboxylate Piperidine, 4-hydroxyl CAS 254882-14-9; similarity score 1.00. Likely solid (cf. ). Intermediate in PROTAC synthesis; hydroxyl group for derivatization.
1-(tert-Butyl) 2-methyl (2R,4S)-4-aminopiperidine-1,2-dicarboxylate Piperidine, 4-amino HCl salt: m/z 294.76. Chiral HPLC separation (OJ-H column). PARP inhibitor prodrugs; amino group for amide coupling.
1-(tert-Butyl) 2-methyl 4-bromo-1H-pyrrole-1,2-dicarboxylate Pyrrole, 4-bromo Purity ≥97%; priced at $500/g. Electrophilic aromatic substitution or cross-coupling (e.g., Suzuki-Miyaura).

Key Structural and Functional Differences

  • Methylene vs. Hydroxyl/Amino Groups: The 4-methylene group in the target compound offers distinct reactivity compared to hydroxyl or amino substituents. While hydroxyl and amino groups participate in hydrogen bonding and nucleophilic reactions (e.g., Mitsunobu or acylation), the methylene group is primed for electrophilic additions or cyclopropanation .
  • Ring Size (Piperidine vs. Pyrrolidine) : Piperidine derivatives (6-membered ring) generally exhibit greater conformational flexibility than pyrrolidines (5-membered), influencing binding affinity in drug design .
  • Steric and Electronic Effects : The tert-butyl group provides steric shielding, enhancing stability against hydrolysis, while methyl esters balance electronic withdrawal and steric accessibility .

Spectroscopic and Physical Property Trends

  • IR Spectroscopy : Carboxylate C=O stretches appear near 1740–1693 cm⁻¹, while azides () show characteristic peaks at ~2093 cm⁻¹ .
  • NMR Rotamers : Boc-protected compounds (e.g., ) exhibit rotameric mixtures in NMR, complicating spectral analysis but confirming conformational flexibility .
  • Melting Points: Hydroxyl- or amino-substituted analogs (e.g., ) are typically solids (mp 94–96°C), whereas alkyl/azide derivatives are oils .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing 1-(tert-Butyl) 2-methyl 4-methylenepiperidine-1,2-dicarboxylate?

Answer:
The synthesis typically involves multi-step reactions with precise control of conditions:

  • Step 1: Formation of the piperidine core via nucleophilic substitution or ring-closing reactions. For example, esterification of piperidine derivatives using tert-butyl and methyl carboxylate groups under anhydrous conditions .
  • Step 2: Introduction of the methylene group at position 4 via Wittig or elimination reactions, requiring catalysts like palladium acetate and inert atmospheres to prevent side reactions .
  • Critical Parameters:
    • Solvents: Dichloromethane or tetrahydrofuran (THF) for solubility and stability .
    • Catalysts: Triethylamine for esterification; palladium-based catalysts for cross-coupling steps .
    • Temperature: Low temperatures (-78°C) for lithiation steps; reflux conditions (40–100°C) for coupling reactions .
      Yield optimization often requires iterative adjustments to these parameters.

Basic: Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm in 1H NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, critical for detecting impurities like unreacted intermediates .
  • Chromatography: HPLC or GC-MS with buffer systems (e.g., sodium acetate/1-octanesulfonate at pH 4.6) ensures purity by resolving carboxylate derivatives .

Advanced: How can computational methods improve the design and optimization of synthesis pathways for this compound?

Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics of key steps like methylene group incorporation, reducing trial-and-error experimentation .
  • Condition Optimization: Machine learning models trained on reaction databases can recommend solvent-catalyst combinations. For instance, simulations might suggest tert-butyl alcohol as a solvent for palladium-catalyzed steps .
  • By-Product Analysis: Computational tools identify side products (e.g., hydrolysis derivatives) and guide purification strategies .

Advanced: What strategies mitigate stereochemical challenges during synthesis, particularly at the 4-methylenepiperidine position?

Answer:

  • Chiral Catalysts: Use of (R)- or (S)-specific ligands in asymmetric catalysis ensures enantioselective formation of the methylene group .
  • Protecting Groups: Temporary protection of reactive sites (e.g., tert-butyl esters) prevents racemization during multi-step syntheses .
  • Kinetic Control: Low-temperature reactions (-78°C) favor kinetic over thermodynamic products, enhancing stereochemical fidelity .

Advanced: How should researchers resolve contradictions in reported reaction yields or by-product profiles across studies?

Answer:

  • Reproducibility Checks: Standardize solvents, catalysts, and equipment (e.g., inert atmosphere gloveboxes) to isolate variable impacts .
  • By-Product Characterization: Use HRMS/NMR to identify discrepancies. For example, residual ethyl groups (from incomplete substitution) may explain yield variations .
  • Meta-Analysis: Cross-reference datasets from similar piperidine derivatives (e.g., 4-fluoro or 3-ethyl analogs) to infer optimal conditions .

Advanced: How does the methylene substituent at position 4 influence the compound’s reactivity in downstream applications?

Answer:

  • Electrophilic Reactivity: The methylene group acts as a site for [2+2] cycloadditions or epoxidation, enabling functionalization for drug discovery .
  • Steric Effects: Compared to bulkier substituents (e.g., ethyl or fluoro groups), the methylene group reduces steric hindrance, facilitating nucleophilic attacks at adjacent carboxylates .
  • Stability: Methylene groups are less prone to oxidation than hydroxyl or amine substituents, enhancing stability in biological assays .

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